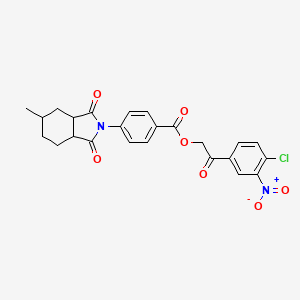![molecular formula C19H24O3 B3937844 1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene](/img/structure/B3937844.png)
1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene
説明
Ethers are a type of organic compound characterized by an oxygen atom connected to two alkyl or aryl groups . They are commonly used as solvents in laboratories and industries .
Molecular Structure Analysis
The molecular structure of ethers involves an oxygen atom bonded to two carbon-containing groups. This gives ethers their characteristic properties, such as their polarity and reactivity .Physical And Chemical Properties Analysis
Ethers generally have higher boiling points than alkanes of similar molar mass due to their polarity. They are less dense than water and are poorly soluble in water .科学的研究の応用
1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene has been extensively studied for its potential applications in various fields such as drug discovery, polymer chemistry, and material science. In drug discovery, this compound has been shown to exhibit anticancer, antiviral, and antifungal activities. It has also been studied as a potential inhibitor of protein-protein interactions that are involved in various diseases such as Alzheimer's disease and Parkinson's disease. In polymer chemistry, this compound has been used as a monomer for the synthesis of various polymers such as polyurethanes and polyesters. In material science, this compound has been used as a building block for the synthesis of various functional materials such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body. For example, this compound has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and division. This compound has also been shown to interact with the estrogen receptor, which is involved in the regulation of various physiological processes such as reproduction and bone metabolism.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits anticancer activity by inducing apoptosis, inhibiting cell proliferation, and reducing the expression of certain genes that are involved in cancer progression. This compound has also been shown to exhibit antiviral activity against various viruses such as herpes simplex virus and hepatitis C virus. In addition, this compound has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene has several advantages as a research tool. It is a relatively small and simple molecule that can be easily synthesized in the laboratory. It also exhibits a wide range of biological activities, making it a versatile research tool. However, this compound also has some limitations. It is a highly lipophilic molecule, which makes it difficult to dissolve in aqueous solutions. This can limit its use in certain types of experiments. In addition, this compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene. One area of research is the development of this compound-based drugs for the treatment of various diseases such as cancer and viral infections. Another area of research is the synthesis of novel this compound derivatives with improved biological activity and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential toxicity and side effects. Overall, this compound is a promising research tool that has the potential to lead to the development of new drugs and materials with important applications in various fields.
特性
IUPAC Name |
1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-3-16-10-5-6-11-17(16)21-14-9-15-22-19-13-8-7-12-18(19)20-4-2/h5-8,10-13H,3-4,9,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVNUZWZISAKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCOC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)-2-furyl]methanol](/img/structure/B3937769.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937785.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937788.png)


methanone](/img/structure/B3937816.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3937824.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide](/img/structure/B3937825.png)
![3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3937833.png)
![3,4,5-triethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937855.png)
![1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B3937862.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)benzenesulfonamide](/img/structure/B3937868.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3937878.png)